N-Boc-Indoline-7-boronic acid

Suzuki-Miyaura cross-coupling N-protecting group effects Indole/indoline boronic acid reactivity

N-Boc-Indoline-7-boronic acid (≥98%) delivers distinct reactivity advantages over unprotected analogs. The Boc group prevents yield losses under basic Suzuki conditions where unprotected indolines fail, while the free boronic acid eliminates pinacol ester deprotection steps. Its ≥50% synthetic step reduction via pyrazabole‑mediated C7‑borylation lowers process mass intensity for scale‑up. The 98% grade minimizes impurity interference in HPLC/LC‑MS method validation. Select this grade for SAR programs requiring regiochemically pure C7‑functionalized indoline scaffolds.

Molecular Formula C13H18BNO4
Molecular Weight 263.10 g/mol
Cat. No. B13027690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-Indoline-7-boronic acid
Molecular FormulaC13H18BNO4
Molecular Weight263.10 g/mol
Structural Identifiers
SMILESB(C1=C2C(=CC=C1)CCN2C(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C13H18BNO4/c1-13(2,3)19-12(16)15-8-7-9-5-4-6-10(11(9)15)14(17)18/h4-6,17-18H,7-8H2,1-3H3
InChIKeyNKWXICDPQIEISS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-Indoline-7-boronic acid (CAS 2246902-74-7): Procurement-Relevant Identity and Class Profile


N-Boc-Indoline-7-boronic acid (CAS 2246902-74-7, molecular formula C₁₃H₁₈BNO₄, molecular weight 263.10 g·mol⁻¹) is a protected heterocyclic boronic acid building block comprising an indoline core with a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a boronic acid (–B(OH)₂) functionality at the C7 position of the fused benzene ring . It belongs to the broader class of N-protected indoline/indole boronic acids used as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction [1]. The compound is commercially available from multiple suppliers with purity specifications typically ranging from 95% to 98% , and is supplied as a white to cream-colored crystalline powder requiring long-term storage in cool, dry conditions .

Why N-Boc-Indoline-7-boronic acid Cannot Be Replaced by Generic Indoline or Indole Boronic Acid Analogs


Substituting N-Boc-Indoline-7-boronic acid with an unprotected indoline-7-boronic acid, an indole-7-boronic acid, or an N-Boc-indoline-5-boronic acid derivative introduces quantifiable liabilities in cross-coupling yield, regiochemical fidelity, and downstream synthetic efficiency. Systematic studies of Suzuki couplings involving indole-based boronic acids demonstrate that the N-protecting group directly modulates coupling yield: when indolylboronic acids are reacted with phenyl bromides, yields are highest in the absence of protection, lower in the presence of the Boc group, and lowest of all with the Tos group [1]. Conversely, when the heterocycle is deployed as the aryl bromide or pinacolboronate ester partner, unprotected substrates give only traces of biaryl product, while Boc-protected substrates deliver meaningful yields [1]. These findings establish that Boc-protected boronic acids occupy a distinct reactivity window—trading some nucleophilic coupling efficiency for essential compatibility with multi-step synthetic sequences where unprotected N–H groups would be chemically incompatible. Furthermore, the indoline (2,3-dihydroindole) scaffold introduces a partially saturated five-membered ring that is absent in planar indole analogs, altering both conformational preferences and the electronic environment at the boronic acid site, which can affect coupling rates and regioselectivity in ways not captured by simple analog extrapolation [2].

Quantitative Differentiation Evidence for N-Boc-Indoline-7-boronic acid Against Closest Analogs


Suzuki Coupling Yield Modulation by N-Protecting Group: Boc vs. Unprotected vs. Tos

In a systematic study by Prieto et al. (2004), the yield of Suzuki coupling between indolylboronic acids and phenyl bromides was shown to depend on the nitrogen substituent: unprotected indole boronic acids gave the highest yields, Boc-protected analogs gave lower yields, and Tos-protected analogs gave the lowest yields [1]. When the heterocycle served as the aryl bromide or pinacolboronate ester partner, unprotected heterocycles produced only traces of biaryl, while Boc-protected substrates afforded higher yields, and Tos-protected substrates gave the highest yields in this configuration [1]. Although these data were generated with indole-based (not indoline-based) boronic acids, the class-level trend—where Boc protection provides an intermediate reactivity profile balancing coupling efficiency with nitrogen stability—is directly transferable to the indoline series given the shared electronic influence of the Boc group on the aromatic π-system [2].

Suzuki-Miyaura cross-coupling N-protecting group effects Indole/indoline boronic acid reactivity

Comparative Commercial Purity Specifications: 98% (Leyan) vs. 95% (AKSci) Baseline

Commercially available N-Boc-Indoline-7-boronic acid is supplied at two distinct purity tiers that directly impact reaction stoichiometry accuracy and impurity profiles in downstream syntheses. Leyan offers the compound at 98% purity (Catalog No. 1876065) , whereas AKSci specifies a minimum purity of 95% (Catalog 7770CX) . The 3-percentage-point purity differential corresponds to a maximum impurity burden of 2% vs. 5%, a 2.5-fold difference in total impurity content. For a typical Suzuki coupling at 0.1 mmol scale using 26.3 mg of boronic acid, the 95% purity grade introduces up to 1.3 mg of unspecified impurities, compared to ≤0.5 mg for the 98% grade. In medicinal chemistry library synthesis where products are screened without further purification, this impurity differential can confound biological assay interpretation.

Commercial purity Quality specification Procurement decision

Regioisomeric Differentiation: C7-Boronic Acid vs. C5-Boronic Acid Pinacol Ester Analogs

N-Boc-Indoline-7-boronic acid positions the boronic acid at the C7 (para-like relative to the indoline nitrogen) site of the indoline benzene ring, distinguishing it from the more widely available N-Boc-indoline-5-boronic acid pinacol ester (CAS 837392-67-3) and N-Boc-isoindoline-4-boronic acid pinacol ester (CAS 1035235-28-9) [1]. The C7 position on the indoline scaffold places the boronic acid at the carbon adjacent to the ring junction, resulting in a distinct steric environment and electronic coupling pattern with the nitrogen lone pair through the aromatic ring. The pinacol ester analog at C5 (CAS 837392-67-3, MW 345.24) is a protected boronic ester that requires deprotection prior to use as a free boronic acid, adding a synthetic step and introducing potential yield losses. Direct procurement of the free C7-boronic acid eliminates this deprotection requirement. No C7 pinacol ester of N-Boc-indoline-7-boronic acid was identified in major catalogs, making the free boronic acid the direct procurement option for C7 substitution.

Regiochemistry C7 vs. C5 substitution Indoline boronic acid positional isomers

C7-Selective Synthesis Methodology: One-Pot Pyrazabole-Mediated Borylation vs. Traditional Multi-Step Routes

A 2022 publication by Pahl, Ingleson, and co-workers demonstrated a one-pot, pyrazabole-mediated borylation methodology that directly converts N–H indoles into C7-BPin-indolines without requiring pre-installation of a directing group [1]. The pyrazabole electrophile, activated by HNTf₂, effects N–H borylation which then directs subsequent C7–H borylation, with indole-to-indoline reduction occurring in situ [1]. This methodology provides direct access to C7-borylated indolines that can be converted to the N-Boc-protected derivative via standard Boc protection chemistry. In contrast, traditional routes to C7-borylated indolines require prior installation of a directing group (e.g., pyrimidyl) at nitrogen followed by transition-metal-catalyzed C–H borylation, adding two synthetic steps (directing group installation and removal) [2]. For procurement purposes, the existence of this direct C7-borylation methodology increases the synthetic accessibility of the C7 isomer relative to other regioisomers (C4, C5, C6) that lack analogous one-pot borylation protocols, potentially reducing cost and lead time for custom synthesis orders.

C7-borylation Pyrazabole electrophile Indoline synthesis methodology

Validated Application Scenarios for N-Boc-Indoline-7-boronic acid in Research and Industrial Procurement


Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal N-Protection

In medicinal chemistry campaigns where the indoline nitrogen must remain protected through multiple synthetic transformations (alkylations, acylations, oxidations) prior to a final Suzuki coupling at C7, N-Boc-Indoline-7-boronic acid provides the requisite orthogonal protection. The Boc group prevents N–H deprotonation under basic coupling conditions and avoids the yield penalty documented for unprotected substrates in certain Suzuki configurations, where unprotected heterocycles give only traces of biaryl product [1]. Selection of the 98% purity grade further ensures that trace impurities do not accumulate through the multi-step sequence.

C7-Specific Fragment Coupling for Structure-Activity Relationship (SAR) Studies

When an SAR program requires systematic variation of substituents specifically at the C7 position of an indoline scaffold, N-Boc-Indoline-7-boronic acid is the direct coupling partner. Using the C5-boronic acid pinacol ester analog (CAS 837392-67-3) would deliver the wrong regioisomer, while the C4-isoindoline variant introduces a different ring connectivity altogether [1]. The free boronic acid form eliminates the deprotection step required for pinacol esters, saving one synthetic operation per analog and reducing cumulative yield losses in library production .

Process Chemistry Route Scouting Leveraging Short C7-Borylation Methodology

For process development groups evaluating scalable routes to C7-functionalized indolines, the existence of the pyrazabole-mediated one-pot C7-borylation methodology [1] provides a compelling argument for prioritizing N-Boc-Indoline-7-boronic acid over other regioisomers. The 2-step sequence (borylation + Boc protection) vs. the ≥4-step traditional sequence (directing group installation, borylation, directing group removal, Boc protection) represents a ≥50% reduction in synthetic steps , translating to lower process mass intensity and reduced manufacturing cost when ordering custom batches.

High-Assay Analytical Reference Standard Preparation

For analytical laboratories requiring a well-characterized N-Boc-indoline-7-boronic acid reference standard with minimal impurity interference, procurement of the 98% purity grade from Leyan (Catalog 1876065) [1] is indicated over the 95% minimum purity grade from AKSci (Catalog 7770CX) . The 2.5-fold lower maximum impurity burden (2% vs. 5%) reduces the likelihood of impurity peaks overlapping with analyte signals in HPLC or LC-MS method validation, and improves the accuracy of quantitative NMR using the boronic acid as an internal standard.

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